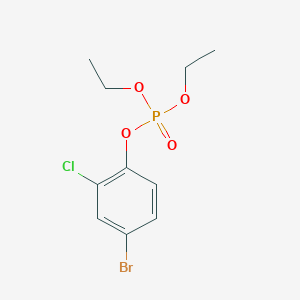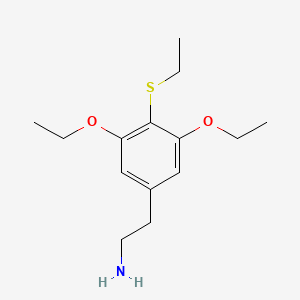
3,6-Bis(dimethylamino)-10-heptylacridin-10-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Bis(dimethylamino)-10-heptylacridin-10-ium chloride is a synthetic organic compound belonging to the acridine family. Acridine derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two dimethylamino groups and a heptyl chain attached to the acridine core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(dimethylamino)-10-heptylacridin-10-ium chloride typically involves the reaction of acridine derivatives with dimethylamine and heptyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the Acridine Core: The acridine core is synthesized through a series of condensation reactions involving aromatic amines and aldehydes.
Introduction of Dimethylamino Groups: Dimethylamine is introduced to the acridine core through nucleophilic substitution reactions.
Attachment of the Heptyl Chain: Heptyl chloride is reacted with the intermediate compound to form the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
3,6-Bis(dimethylamino)-10-heptylacridin-10-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Reduced forms with altered electronic properties.
Substitution: Derivatives with different functional groups replacing the dimethylamino groups.
科学研究应用
3,6-Bis(dimethylamino)-10-heptylacridin-10-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye and a reagent in various chemical reactions.
Biology: Employed in staining techniques for visualizing cellular components, particularly nucleic acids.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate DNA.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
作用机制
The mechanism of action of 3,6-Bis(dimethylamino)-10-heptylacridin-10-ium chloride involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, leading to inhibition of DNA replication and transcription. The compound targets the DNA double helix, causing unwinding and destabilization of the helical structure. This mechanism is particularly relevant in its potential anticancer applications, where it can induce cell death in rapidly dividing cancer cells.
相似化合物的比较
Similar Compounds
Acridine Orange: Another acridine derivative used as a nucleic acid stain.
Proflavine: Known for its antibacterial properties and DNA intercalation ability.
Amsacrine: An anticancer agent that also intercalates DNA.
Uniqueness
3,6-Bis(dimethylamino)-10-heptylacridin-10-ium chloride is unique due to its specific structure, which includes both dimethylamino groups and a heptyl chain. This combination enhances its ability to interact with DNA and other biological molecules, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
88598-45-2 |
|---|---|
分子式 |
C24H34ClN3 |
分子量 |
400.0 g/mol |
IUPAC 名称 |
10-heptyl-3-N,3-N,6-N,6-N-tetramethylacridin-10-ium-3,6-diamine;chloride |
InChI |
InChI=1S/C24H34N3.ClH/c1-6-7-8-9-10-15-27-23-17-21(25(2)3)13-11-19(23)16-20-12-14-22(26(4)5)18-24(20)27;/h11-14,16-18H,6-10,15H2,1-5H3;1H/q+1;/p-1 |
InChI 键 |
BTLOWKZKCFVLGX-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine](/img/structure/B14393910.png)


![3-(6,8,8-Trimethyl-1,4-dioxaspiro[4.4]nonan-6-yl)propan-1-ol](/img/structure/B14393939.png)
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-methylphenyl)thiourea](/img/structure/B14393947.png)
![N,N-Diethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14393952.png)


![2-[4-(2-Carbamoylhydrazinylidene)-2-ethyl-3-methylbutylidene]hydrazine-1-carboxamide](/img/structure/B14393972.png)


![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-propylurea](/img/structure/B14393983.png)

